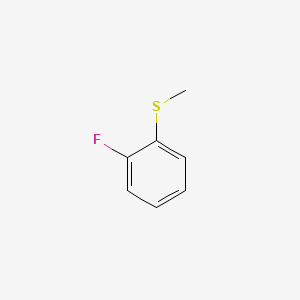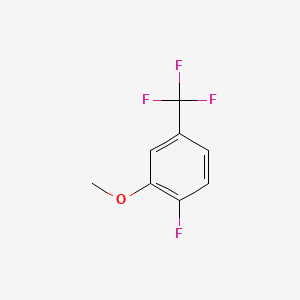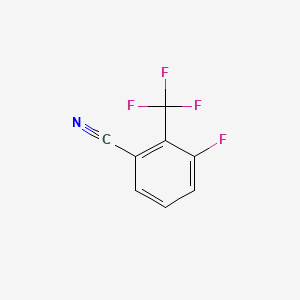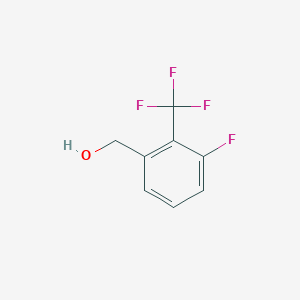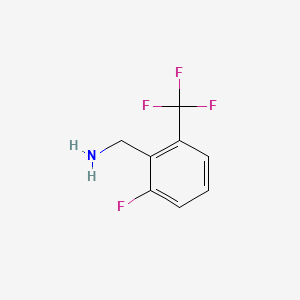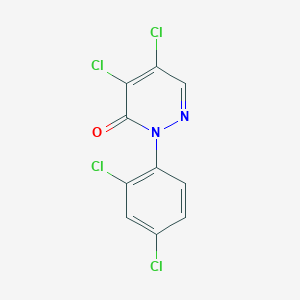
3-Benzyl-1H-indazole
Übersicht
Beschreibung
3-Benzyl-1H-indazole is a heterocyclic aromatic compound that has been the subject of much scientific research in the last few decades. It is a five-membered ring containing one nitrogen atom and four carbon atoms, and it is classified as an indazole. This compound is a versatile compound that is used in a variety of synthetic and research applications, and it has been studied for its potential therapeutic effects as well.
Safety and Hazards
The safety data sheet for 1-Benzyl-3-hydroxy-1H-indazole indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid direct contact with the substance, ensure sufficient ventilation of the area, and avoid handling in a confined space .
Wirkmechanismus
Target of Action
Indazole derivatives have been found to interact with a variety of targets, includingkinases such as CHK1, CHK2, and SGK . These kinases play crucial roles in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives have been reported to inhibit the activity of their target kinases . This inhibition can lead to changes in cell cycle progression and DNA damage response, potentially contributing to the compound’s observed biological activities .
Biochemical Pathways
For instance, they can affect the cell cycle regulation and DNA damage response pathways through their interaction with kinases . The downstream effects of these interactions can include altered cell proliferation and survival .
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability . The planarity of the indazole ring and the presence of various side chain substitutions can influence the compound’s absorption, distribution, metabolism, and excretion .
Result of Action
Indazole derivatives have been associated with a wide range of biological activities, includinganti-inflammatory , antimicrobial , anti-HIV , anticancer , hypoglycemic , antiprotozoal , antihypertensive , and other activities . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of indazole derivatives .
Biochemische Analyse
Biochemical Properties
3-Benzyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with the enzyme cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This inhibition reduces the production of pro-inflammatory mediators, such as prostaglandins, thereby exhibiting anti-inflammatory effects. Additionally, this compound has been shown to interact with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. By inhibiting MMPs, this compound can potentially prevent tissue damage and inflammation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation. By modulating this pathway, this compound can influence gene expression and cellular metabolism . Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with the catalytic domain of MMPs, preventing the cleavage of extracellular matrix components . These binding interactions are crucial for the anti-inflammatory and anti-tumor effects of this compound. Moreover, this compound has been shown to modulate the activity of transcription factors, such as nuclear factor-kappa B (NF-κB), which regulates the expression of genes involved in inflammation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and efflux transporters . These adaptive responses can influence the long-term efficacy and safety of this compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anti-tumor effects without significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of this compound and its metabolites in the liver and kidneys, leading to cellular damage . Therefore, it is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, this compound undergoes oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions in phase II metabolism, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body . The interaction of this compound with these metabolic enzymes can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by solute carrier (SLC) transporters, such as organic anion transporting polypeptides (OATPs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which can influence its localization and accumulation . The distribution of this compound within tissues is also affected by its lipophilicity, which determines its ability to cross biological membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound to the nucleus allows it to interact with transcription factors and modulate gene expression . In the mitochondria, this compound can influence mitochondrial function and oxidative stress response . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, which direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-benzyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13(12)15-16-14/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFVAQRSZSENGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C=CC=CC3=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389716 | |
| Record name | 3-Benzyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4498-74-2 | |
| Record name | 3-Benzyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



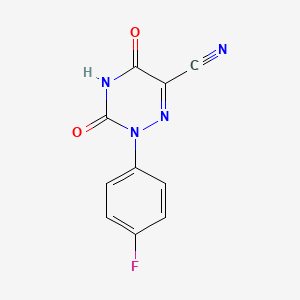

![2-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1305478.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1305479.png)
